Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid
Executive Summary and Strategic Importance
In modern medicinal chemistry, the transition from flat, sp2-hybridized molecules to three-dimensional, sp3-rich architectures has driven the search for novel aliphatic ring systems. Among these, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold[1].
2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid (commonly referred to as 1-Boc-azetidine-2-acetic acid) serves as a highly versatile, bifunctional building block for drug discovery and peptidomimetic synthesis. By combining the conformational rigidity of the azetidine core with an orthogonal Boc-protecting group and a homologated acetic acid linker, this compound allows researchers to introduce highly specific spatial vectors into drug candidates, thereby improving metabolic stability, aqueous solubility, and target-binding affinity[2].
Structural Deconstruction & Mechanistic Logic
The utility of 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid lies in its tripartite structure. Each functional moiety is strategically designed to fulfill a specific chemical or biological role.
Fig 1: Logical relationship between structural features and functional utility.
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The Azetidine Core: The strained four-membered ring restricts the conformational freedom of the attached functional groups. In drug design, azetidines are frequently deployed as bioisosteres for pyrrolidines or piperidines, often resulting in altered pKa profiles and enhanced resistance to cytochrome P450-mediated metabolism[1][2].
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The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric bulk, shielding the secondary amine from unwanted nucleophilic attacks during downstream synthesis. It is highly stable to basic conditions and nucleophiles, yet easily cleaved under mild acidic conditions.
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The Acetic Acid Linker: Unlike direct carboxylic acid attachments (which form highly strained and sometimes unstable azetidine-2-carboxylic acid derivatives), the insertion of a methylene bridge (homologation) yields an acetic acid moiety. This reduces steric hindrance during amide coupling and provides a flexible spacer for target engagement.
Physicochemical Profile and Safety Data
Understanding the physical properties and hazard classifications is critical for reaction optimization and laboratory safety. The following table summarizes the key quantitative data for this compound[3][4][5].
| Property / Parameter | Value / Description |
| Chemical Name | 2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid |
| CAS Number | 1781968-79-3 |
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| SMILES String | CC(C)(C)OC(=O)N1CCC1CC(O)=O |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |
| Storage Conditions | 2-8°C, sealed in a dry environment |
| Hazard Classifications | Acute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Note: Due to its classification as an acute toxin and irritant, all handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat)[5].
Experimental Workflows: Synthesis of Peptidomimetics
The primary application of 1-Boc-azetidine-2-acetic acid is its integration into larger molecular frameworks via amide bond formation, followed by the unmasking of the azetidine amine for further functionalization.
Fig 2: Step-by-step synthetic workflow for amide coupling and Boc deprotection.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Couple the acetic acid moiety to a primary or secondary amine to form a stable amide linkage.
Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/HOBt) because the azetidine ring, paired with the bulky Boc group, creates a sterically demanding environment. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward efficiently. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Step-by-Step Methodology:
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Preparation: Dissolve 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Reasoning: DMF ensures complete solvation of the polar transition states.
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Base Addition: Add DIPEA (3.0 eq) via syringe and cool the reaction flask to 0°C using an ice bath. Reasoning: Cooling suppresses potential epimerization at the chiral center (if a specific enantiomer is used) and controls the exothermic activation.
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Activation: Add HATU (1.1 eq) portion-wise. Stir the mixture at 0°C for 15 minutes to allow complete formation of the active ester.
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Coupling: Add the target amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.
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Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Self-Validating Step: Analyze a crude aliquot via LC-MS. The disappearance of the starting material mass (m/z 214.1 [M-H]⁻) and the appearance of the desired product mass confirm successful coupling.
Protocol 2: Acidic Boc-Deprotection
Objective: Remove the tert-butoxycarbonyl group to yield the free azetidine amine for subsequent functionalization.
Causality & Reagent Selection: The Boc group is highly acid-labile. A 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) provides a clean, volatile cleavage system. The azetidine ring, unlike the highly strained aziridine ring, is generally stable to these acidic conditions and will not undergo unwanted ring-opening.
Step-by-Step Methodology:
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Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous DCM (0.1 M).
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Cleavage: Cool the solution to 0°C and slowly add an equal volume of TFA. Reasoning: The cleavage generates a tert-butyl carbocation, which is eliminated as isobutylene gas. Cooling prevents thermal degradation and side reactions.
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Propagation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction via TLC or LC-MS.
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Isolation: Once the starting material is fully consumed, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.
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Self-Validating Step: Confirm deprotection via 1H-NMR spectroscopy. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) validates the success of the protocol. The product is obtained as a TFA salt, ready for immediate use.
Conclusion
2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid is a critical asset in the modern medicinal chemist's toolkit. Its unique combination of a conformationally restricted, metabolically stable azetidine core with synthetically orthogonal functional groups enables the rapid construction of complex peptidomimetics and novel therapeutics. By adhering to the rigorous, self-validating protocols outlined above, researchers can seamlessly integrate this building block into advanced drug discovery pipelines.
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. Synthonix, Inc > 1781968-79-3 | 2-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}acetic acid [synthonix.com]
- 5. nextsds.com [nextsds.com]
